

CP-547,632: A Technical Guide to Tyrosine Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tyrosine kinase selectivity profile of CP-547,632, a potent ATP-competitive inhibitor. The information is compiled from publicly available pharmacological data to assist researchers and drug development professionals in understanding its mechanism of action and potential applications.

Quantitative Selectivity Profile

CP-547,632 demonstrates notable selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2][3][4][5] The following table summarizes the available quantitative data on its inhibitory activity against a panel of key tyrosine kinases.

Kinase Target	IC50 (nM)	Fold Selectivity vs. VEGFR-2	Assay Type
VEGFR-2	11	1x	In vitro kinase assay
bFGF-R	9	~1.2x	In vitro kinase assay
PDGFRβ	> 2,750	> 250x	In vitro kinase assay
EGFR	> 11,000	> 1,000x	In vitro kinase assay
Insulin Receptor (IR)	> 11,000	> 1,000x	In vitro kinase assay



Note: The IC50 values for PDGFRβ, EGFR, and Insulin Receptor are extrapolated from qualitative statements indicating that CP-547,632 is 250- to 1000-fold less potent against these kinases compared to VEGFR-2.

Experimental Protocols

The following section details a representative methodology for an in vitro tyrosine kinase inhibition assay, based on commonly employed protocols for assessing the potency of inhibitors like CP-547,632.

In Vitro Tyrosine Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547,632 against VEGFR-2 kinase activity.

Materials:

- Recombinant human VEGFR-2 kinase domain
- CP-547,632 (dissolved in DMSO)
- ATP (Adenosine Triphosphate)
- Substrate: Poly(Glu, Tyr) 4:1
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
- 96-well or 384-well assay plates (white, low-volume)
- Plate reader capable of luminescence detection

Procedure:

 Compound Preparation: A serial dilution of CP-547,632 is prepared in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.



Reaction Setup:

- Add a small volume of the diluted CP-547,632 or DMSO (vehicle control) to the wells of the assay plate.
- Add the recombinant VEGFR-2 enzyme solution to each well.
- The plate is gently mixed and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

Initiation of Kinase Reaction:

- A solution containing the Poly(Glu, Tyr) substrate and ATP is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2 to ensure accurate determination of ATP-competitive inhibition.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

Detection:

- The kinase reaction is stopped, and the amount of ADP produced is measured using a
 detection reagent such as the ADP-Glo[™] assay. This assay stoichiometrically converts
 ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent
 signal.
- The luminescence is read on a plate reader.

Data Analysis:

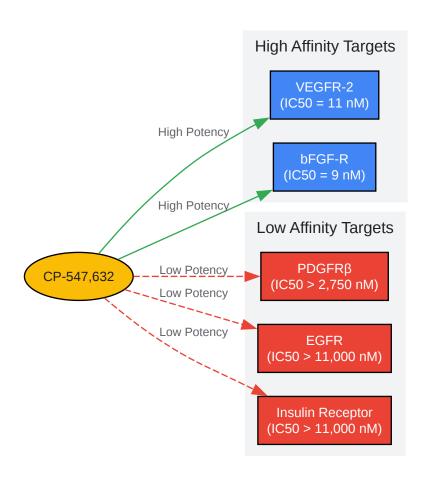
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- The percentage of inhibition for each concentration of CP-547,632 is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using



appropriate software (e.g., GraphPad Prism).

Visualizations

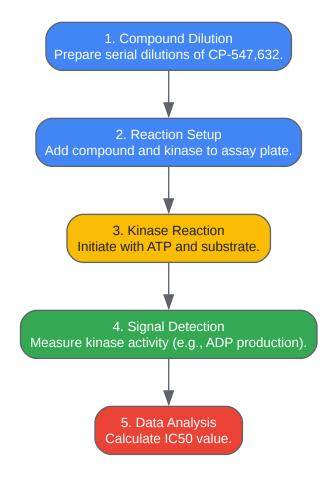
The following diagrams illustrate the selectivity of CP-547,632 and a typical workflow for a kinase inhibition assay.



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Caption: Selectivity profile of CP-547,632 against various tyrosine kinases.





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Caption: General workflow of an in vitro kinase inhibition assay.

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